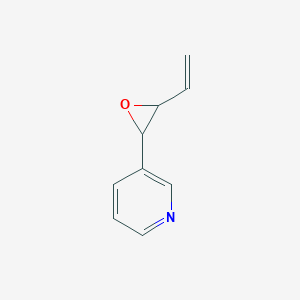
3-(3-Vinyl-2-oxiranyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(3-vinyl-2-oxiranyl)pyridine, 3-vinyl-2,4,5-trihydroxypyridine, and 3-vinylpyridine-2,4,5-triol. It is a member of the pyridine family and has a molecular formula of C8H7NO2.
Aplicaciones Científicas De Investigación
3-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable research areas include:
1. Pharmaceutical Research: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new materials. It has been shown to have excellent thermal stability and can be used as a building block for the synthesis of new polymers.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in environmental remediation. It has been shown to be an effective adsorbent for heavy metal ions, making it a promising candidate for the removal of pollutants from water.
Mecanismo De Acción
The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Efectos Bioquímicos Y Fisiológicos
3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-inflammatory: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-inflammatory properties. It inhibits the production of inflammatory mediators, which can help reduce inflammation in the body.
2. Anti-tumor: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-tumor properties. It inhibits the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells.
3. Antioxidant: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be purified by column chromatography. However, one of the main limitations of using this compound is its instability in certain conditions. It can decompose under acidic or basic conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-Vinyl-2-oxiranyl)pyridine. Some of the most notable directions include:
1. Development of New Drugs: 3-(3-Vinyl-2-oxiranyl)pyridine has shown promising results in the development of new drugs. Future research could focus on the synthesis of new derivatives and their potential applications in the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in the development of new materials. Future research could focus on the synthesis of new polymers and their properties.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in environmental remediation. Future research could focus on the development of new adsorbents for the removal of pollutants from water.
Conclusion:
In conclusion, 3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-(3-Vinyl-2-oxiranyl)pyridine involves the reaction of 3-vinylpyridine with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out at room temperature and atmospheric pressure. The yield of the reaction is typically high, and the product can be purified by column chromatography.
Propiedades
Número CAS |
119875-67-1 |
|---|---|
Nombre del producto |
3-(3-Vinyl-2-oxiranyl)pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |
Clave InChI |
ZTMKEYXIGNYEBF-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
SMILES canónico |
C=CC1C(O1)C2=CN=CC=C2 |
Sinónimos |
Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



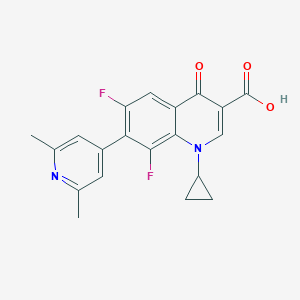
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

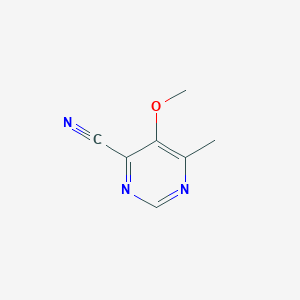
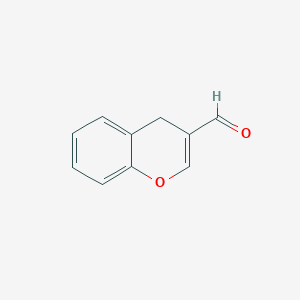
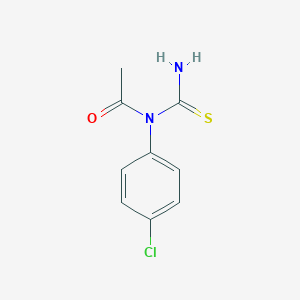
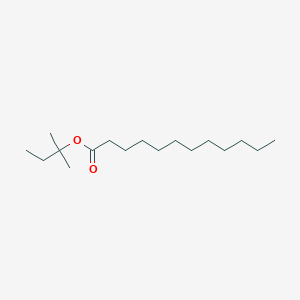
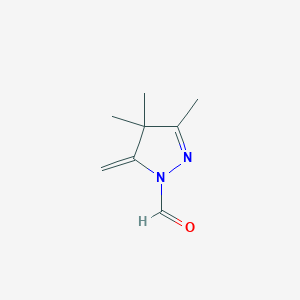
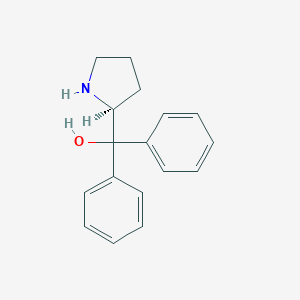
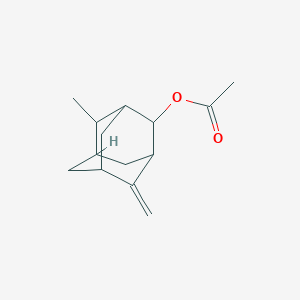
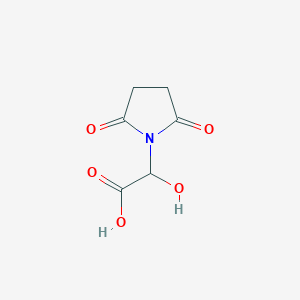
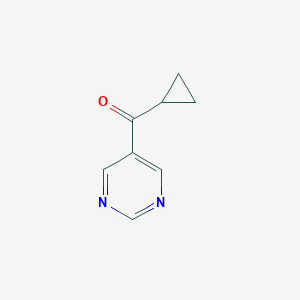
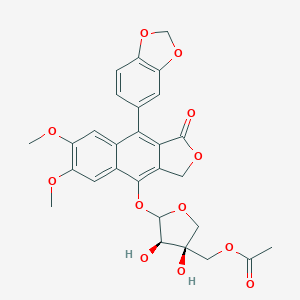
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)